molecular formula C20H16N2S2 B14603905 Benzenecarbothioamide, N,N'-1,3-phenylenebis- CAS No. 59411-73-3

Benzenecarbothioamide, N,N'-1,3-phenylenebis-

Cat. No.: B14603905
CAS No.: 59411-73-3
M. Wt: 348.5 g/mol
InChI Key: RTGPTULNWJXFKA-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N,N’-1,3-phenylenebis- is an organic compound with the molecular formula C20H16N2S2. It is characterized by the presence of two benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This compound is known for its unique chemical structure, which includes aromatic rings and sulfur atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N,N’-1,3-phenylenebis- typically involves the reaction of 1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N,N’-1,3-phenylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N,N’-1,3-phenylenebis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, N,N’-1,3-phenylenebis- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N,N’-1,3-phenylenebis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its aromatic rings allow it to interact with biological membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide: A simpler analog with only one benzenecarbothioamide group.

    Thiobenzamide: Contains a similar thioamide functional group but lacks the 1,3-phenylenebis linkage.

    Phenylthioamide: Another related compound with a single thioamide group attached to a phenyl ring.

Uniqueness

Benzenecarbothioamide, N,N’-1,3-phenylenebis- is unique due to its dual benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This structure imparts distinct chemical properties, such as enhanced stability and the ability to form multiple coordination complexes, making it valuable in various research applications.

Properties

CAS No.

59411-73-3

Molecular Formula

C20H16N2S2

Molecular Weight

348.5 g/mol

IUPAC Name

N-[3-(benzenecarbonothioylamino)phenyl]benzenecarbothioamide

InChI

InChI=1S/C20H16N2S2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24)

InChI Key

RTGPTULNWJXFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)NC(=S)C3=CC=CC=C3

Origin of Product

United States

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